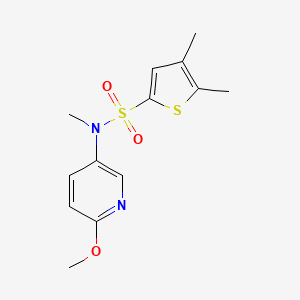
N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a unique combination of a methoxypyridine moiety and a trimethylthiophene sulfonamide group, making it an interesting subject for chemical and pharmaceutical research. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Métodos De Preparación
The synthesis of N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-3-amine and 4,5-dimethylthiophene-2-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-methoxypyridine-3-amine is reacted with 4,5-dimethylthiophene-2-sulfonyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, triethylamine), and oxidizing or reducing agents.
Aplicaciones Científicas De Investigación
N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group is known for its potential antibacterial and antifungal activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The methoxypyridine moiety may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.
Comparación Con Compuestos Similares
N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide can be compared with other sulfonamide compounds such as:
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound also contains a methoxypyridine moiety but differs in the presence of a thiazole ring instead of a thiophene ring.
N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine: Similar to the previous compound, this one has a pyrazine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of a methoxypyridine moiety and a trimethylthiophene sulfonamide group, which may confer distinct chemical and biological properties compared to other sulfonamide derivatives.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-7-13(19-10(9)2)20(16,17)15(3)11-5-6-12(18-4)14-8-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHYIYEZVPEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(C)C2=CN=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
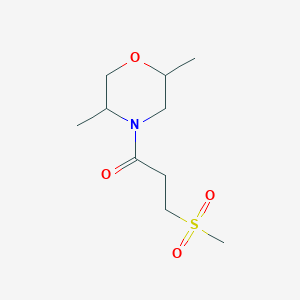
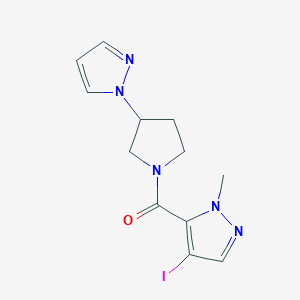
![(2,6-Difluoro-3-hydroxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6963149.png)
![4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B6963155.png)
![1-[(4-Ethoxy-3-fluorophenyl)methyl]-3-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B6963159.png)
![N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-thieno[3,2-b]pyridin-6-ylethanamine](/img/structure/B6963163.png)
![N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline](/img/structure/B6963180.png)
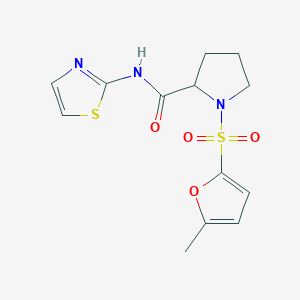
![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6963191.png)
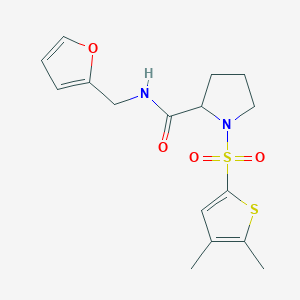
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(1-ethylindol-3-yl)methanone](/img/structure/B6963204.png)
![1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one](/img/structure/B6963211.png)
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-3-imidazol-1-ylpropan-1-one](/img/structure/B6963218.png)
![2-[methyl-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B6963231.png)
